molecular formula C13H19ClN2 B14221098 1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- CAS No. 823188-88-1

1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-

Cat. No.: B14221098
CAS No.: 823188-88-1
M. Wt: 238.75 g/mol
InChI Key: LOAGYWOUYSOKAJ-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- typically involves the reaction of pyrrolidine with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidineethanamine: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    N-[(2-chlorophenyl)methyl]amine: Lacks the pyrrolidine ring, affecting its reactivity and applications.

Uniqueness

1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]- is unique due to the presence of both the pyrrolidine ring and the chlorophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

823188-88-1

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C13H19ClN2/c14-13-6-2-1-5-12(13)11-15-7-10-16-8-3-4-9-16/h1-2,5-6,15H,3-4,7-11H2

InChI Key

LOAGYWOUYSOKAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CC=CC=C2Cl

Origin of Product

United States

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